molecular formula C13H7Cl2F3N2O2 B13730331 Methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B13730331
M. Wt: 351.10 g/mol
InChI Key: NFAPQIIAUKNUDE-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, similar compounds are often investigated for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C13H7Cl2F3N2O2

Molecular Weight

351.10 g/mol

IUPAC Name

methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)11-19-9(5-10(20-11)13(16,17)18)7-3-2-6(14)4-8(7)15/h2-5H,1H3

InChI Key

NFAPQIIAUKNUDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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